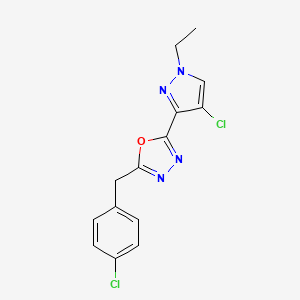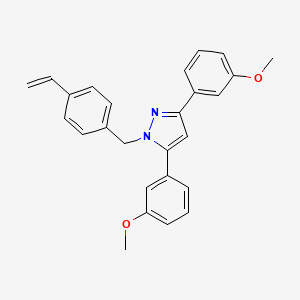
2-(4-chlorobenzyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of chlorobenzyl and chloroethylpyrazolyl groups attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a suitable carboxylic acid derivative (such as an ester or acid chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the chlorobenzyl group: The final step involves the alkylation of the oxadiazole ring with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorobenzyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization reactions: The compound can undergo cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., NaH, K2CO3).
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted derivatives, while oxidation and reduction reactions could produce different oxidation states or reduced forms of the compound.
Applications De Recherche Scientifique
Medicinal chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Agriculture: The compound could be explored for its potential as a pesticide or herbicide.
Materials science: The compound could be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole would depend on its specific application. For example:
Antimicrobial activity: The compound could inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis.
Anticancer activity: The compound could induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation.
Pesticidal activity: The compound could disrupt the nervous system of pests, leading to paralysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorobenzyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a chloroethylpyrazolyl group.
2-(4-chlorobenzyl)-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
2-(4-chlorobenzyl)-5-(4-chloro-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
The uniqueness of 2-(4-chlorobenzyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of both chlorobenzyl and chloroethylpyrazolyl groups could enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C14H12Cl2N4O |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
2-(4-chloro-1-ethylpyrazol-3-yl)-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12Cl2N4O/c1-2-20-8-11(16)13(19-20)14-18-17-12(21-14)7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
KDORATZTJYTWAF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl ({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B14927495.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14927510.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14927517.png)
![N~2~-[1-(1-Adamantyl)propyl]-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B14927525.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14927531.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927535.png)
![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14927545.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14927549.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B14927552.png)
![N-(2-fluoro-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927555.png)
![N-(3-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927562.png)
![N,N-dimethyl-N'-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B14927570.png)
![2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14927582.png)
